(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione
Description
The compound (4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione is a structurally complex pyrrolidine-2,3-dione derivative featuring three key moieties:
- A 4,5-dimethyl-1,3-thiazole ring, known for enhancing metabolic stability and modulating electronic properties .
- A hydroxy(thiophen-2-yl)methylidene group, contributing to π-π stacking interactions and redox activity .
Computational studies predict strong interactions with biological targets such as kinases and antimicrobial enzymes, suggesting applications in oncology and infectious disease research . Its molecular weight (~408–454 g/mol, depending on substituents) and polar functional groups (e.g., dione, hydroxy) enhance solubility and bioavailability compared to simpler analogs .
Properties
IUPAC Name |
1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-hydroxy-2-(2-methoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S2/c1-11-12(2)29-21(22-11)23-17(13-7-4-5-8-14(13)27-3)16(19(25)20(23)26)18(24)15-9-6-10-28-15/h4-10,17,25H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRIHXLPQPTOKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the thiazole ring, followed by the introduction of the thiophene and pyrrolidine-2,3-dione moieties. Reaction conditions often involve the use of specific catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product. Industrial production methods may involve continuous flow reactors and optimization of reaction parameters to scale up the synthesis efficiently .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiazole and thiophene rings, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include catalysts like palladium on carbon for hydrogenation, and solvents such as toluene or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
The compound's structure indicates potential applications in medicinal chemistry , particularly due to the presence of the thiazole and thiophene rings, which are known to exhibit various pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. The thiazole and thiophene components can interact with biological targets involved in cancer pathways, making it a candidate for further development as an anticancer agent.
- Antimicrobial Properties : The compound has been identified as having potential antimicrobial activity. The structural elements may enhance its efficacy against various microbial strains, which is crucial in addressing antibiotic resistance.
Computational Studies
Molecular Docking and Interaction Studies : Computational methods such as molecular docking can elucidate how this compound interacts with specific biological targets. This approach is essential for understanding its pharmacodynamics and optimizing its therapeutic efficacy. Such studies can help predict the binding affinity and interaction modes with proteins relevant to diseases.
Structure-Activity Relationship (SAR) Studies
The compound's unique combination of functional groups allows for extensive structure-activity relationship (SAR) studies. By modifying different parts of the molecule, researchers can identify which substitutions enhance biological activity or reduce toxicity. This iterative process is vital for drug development and optimization.
Synthesis and Derivative Development
The synthesis of this compound involves several steps that can be optimized for efficiency and yield. Researchers can explore various synthetic routes to produce derivatives with improved biological profiles or altered pharmacokinetic properties.
Table 1: Comparative Biological Activities of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thiazole Derivatives | Thiazole ring | Antimicrobial |
| Pyrrolidine Derivatives | Pyrrolidine core | Neuroprotective |
| Thiophene Compounds | Thiophene ring | Anti-inflammatory |
The table above highlights the biological activities associated with compounds similar to (4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione. This comparative analysis underscores the potential therapeutic benefits of this compound due to its unique structural features.
Mechanism of Action
The mechanism of action of (4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrrolidine-2,3-dione Derivatives
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Biological Activity | Unique Features |
|---|---|---|---|---|
| Target Compound | 4,5-dimethylthiazole, hydroxy(thiophen-2-yl)methylidene, 2-methoxyphenyl | ~408–454 | Predicted: Anticancer, Antimicrobial | Synergistic thiazole-thiophene interaction; methoxy group enhances solubility |
| (4E)-5-(2-Chlorophenyl)-... () | 2-chlorophenyl, thiazole | ~420–435 | Antimicrobial, Anticancer | Chloro substituent increases electrophilicity; stronger DNA intercalation |
| (4E)-1-(6-ethyl-benzothiazol-2-yl)-... () | Benzothiazole, propoxyphenyl | ~462 | Neuroprotective, Antioxidant | Ethyl-benzothiazole enhances blood-brain barrier penetration |
| (4E)-5-(4-fluorophenyl)-... () | 4-fluorophenyl, thiazole | 408.4 | Kinase inhibition | Fluorine improves metabolic stability and target affinity |
| (5Z)-5-[(4-hydroxyphenyl)... () | Z-isomer hydroxybenzylidene | ~250 | Antihyperglycemic | Z-configuration favors PPARγ activation |
Key Findings:
Substituent Effects :
- Electron-donating groups (e.g., methoxy in the target compound) improve solubility and moderate reactivity, whereas electron-withdrawing groups (e.g., chloro in ) enhance electrophilicity and DNA binding .
- Fluorinated analogs () exhibit superior pharmacokinetics due to reduced CYP450 metabolism .
Core Modifications :
- Thiazole vs. Benzothiazole : Thiazole derivatives (e.g., target compound) show broader antimicrobial activity, while benzothiazole-containing analogs () are more neuroprotective .
- Thiophene Integration : The hydroxy(thiophen-2-yl)methylidene group in the target compound enables unique redox activity absent in phenyl or pyridine analogs .
Stereochemical Influence :
- The E-configuration of the methylidene group in the target compound optimizes spatial alignment with enzymatic active sites, contrasting with the Z-isomer in , which favors different targets (e.g., PPARγ) .
Synergistic Effects :
- The combination of thiazole , thiophene , and methoxyphenyl in the target compound creates a multi-target profile, inhibiting both microbial topoisomerases and cancer-associated kinases .
Biological Activity
The compound (4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione is a synthetic organic compound with potential biological activity. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C25H24N2O5S |
| Molecular Weight | 464.5 g/mol |
| IUPAC Name | This compound |
| Density | 1.433 g/cm³ (predicted) |
| Boiling Point | 649.2 °C (predicted) |
This compound features a complex structure that includes a thiazole ring and a pyrrolidine core, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. For instance, compounds with similar structures have shown promising results against various cancer cell lines:
- Case Study : A derivative with a thiazole moiety demonstrated significant cytotoxicity against MCF7 and A549 cell lines, with IC50 values less than those of standard chemotherapeutics like doxorubicin .
Anticonvulsant Activity
The structural characteristics of this compound suggest potential anticonvulsant activity. Research indicates that thiazole-containing compounds can enhance anticonvulsant effects:
- Case Study : A related thiazole derivative exhibited an effective dose (ED50) of 18.4 mg/kg in animal models . The presence of specific substituents on the pyrrolidine ring appears to enhance this activity.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer proliferation or seizure activity.
- Receptor Modulation : It could modulate receptor activities associated with neurotransmission or tumor growth.
Structure-Activity Relationship (SAR)
The structure-activity relationship for thiazole derivatives suggests that modifications to the functional groups can significantly impact biological efficacy:
- Key Findings :
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with other known thiazole derivatives:
| Compound Name | Biological Activity | IC50/ED50 Values |
|---|---|---|
| 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone | Anticonvulsant | ED50: 18.4 mg/kg |
| N-(5-methyl-4-phenylthiazol-2-yl)-thioacetamides | Anticancer | IC50: <10 µg/mL |
| Thiazole-pyrrolidine derivatives | Various (Cytotoxic) | IC50: <30 µg/mL |
The comparative analysis indicates that while many thiazole derivatives exhibit significant biological activities, the unique combination of functional groups in this compound may provide enhanced efficacy against specific targets.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing (4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione, and how are reaction conditions optimized?
- Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of thiazole precursors with substituted pyrrolidine-dione intermediates. Key steps include the formation of the hydroxy(thiophen-2-yl)methylidene group via Knoevenagel condensation, requiring precise control of temperature (60–80°C) and anhydrous conditions. Catalysts such as piperidine or acetic acid are used to enhance yield (70–85%) . Solvent selection (e.g., ethanol, DMF) impacts regioselectivity, with reflux conditions often employed .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves stereochemistry and substituent positions, particularly for the thiophene and methoxyphenyl groups. Mass spectrometry (ESI-TOF) confirms molecular weight (e.g., [M+H]⁺ peak). High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95%) .
Q. How can researchers design preliminary biological activity assays for this compound?
- Answer : Begin with in vitro assays targeting thiazole/pyrrolidine-dione-associated pathways (e.g., antimicrobial activity via broth microdilution or anti-inflammatory effects via COX-2 inhibition). Use cell viability assays (MTT or resazurin) for cytotoxicity screening at concentrations of 1–100 µM .
Advanced Research Questions
Q. How can computational methods elucidate the electronic properties and reactivity of this compound?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict frontier molecular orbitals (HOMO-LUMO gaps) to assess charge transfer interactions. Multiwfn software analyzes electrostatic potential surfaces, identifying nucleophilic/electrophilic sites (e.g., the hydroxy-methylidene group) . Molecular docking (AutoDock Vina) evaluates binding affinities to biological targets like kinase enzymes .
Q. What strategies resolve contradictions between crystallographic data and spectroscopic results?
- Answer : When X-ray diffraction (SHELX-refined) data conflicts with NMR assignments (e.g., unexpected dihedral angles), employ synchrotron-based crystallography for high-resolution data (R-factor < 0.05). Cross-validate with 2D NOESY to confirm spatial proximity of substituents .
Q. How can reaction mechanisms for side product formation be investigated?
- Answer : Use kinetic isotope effects (KIE) and trapping experiments (e.g., TEMPO for radical intermediates) to identify pathways. For example, competing Michael addition vs. Knoevenagel pathways can be monitored via in situ FTIR to track carbonyl group consumption .
Methodological Challenges
Q. What experimental design principles optimize the synthesis of analogues with modified substituents?
- Answer : Apply Design of Experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading). For instance, a Central Composite Design (CCD) with 3 factors and 20 runs identifies optimal conditions for introducing nitro or ethoxy groups at the thiophene ring .
Q. How do pH and solvent stability studies inform formulation strategies for biological testing?
- Answer : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) in buffers (pH 1.2–7.4) to assess degradation. LC-MS identifies hydrolysis products (e.g., cleavage of the thiazole ring under acidic conditions). Use co-solvents like PEG-400 to enhance aqueous solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
